![molecular formula C21H25NO3S B12594755 Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- CAS No. 644980-56-3](/img/structure/B12594755.png)
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- is a complex organic compound that belongs to the class of benzenesulfonamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with amines. For the specific compound , the synthetic route may involve the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with a suitable amine to form the intermediate benzenesulfonamide.
Cyclopentylation: The intermediate is then reacted with cyclopentylamine under controlled conditions to introduce the cyclopentyl group.
Dimethylbenzoylation: Finally, the compound is subjected to a Friedel-Crafts acylation reaction with 3,5-dimethylbenzoyl chloride to introduce the dimethylbenzoyl group.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acids and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Anticancer Research: The compound has shown promise in inhibiting the growth of certain cancer cell lines.
Antimicrobial Agents: It has been evaluated for its antimicrobial properties against various bacterial strains.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes in cancer cells and bacteria, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: A simpler derivative with similar enzyme inhibition properties.
N,N-Dimethylbenzenesulfonamide: Another derivative with potential biological activities.
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide: Known for its anticancer properties.
Uniqueness
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- is unique due to its specific structural features, which confer high selectivity and potency as an enzyme inhibitor. Its cyclopentyl and dimethylbenzoyl groups enhance its binding affinity and specificity towards target enzymes, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
644980-56-3 |
|---|---|
Fórmula molecular |
C21H25NO3S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H25NO3S/c1-15-6-8-19(9-7-15)26(24,25)22-21(10-4-5-11-21)20(23)18-13-16(2)12-17(3)14-18/h6-9,12-14,22H,4-5,10-11H2,1-3H3 |
Clave InChI |
VRDDASMMGISCML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C(=O)C3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)

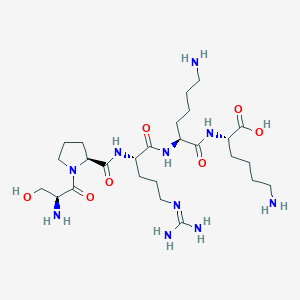
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
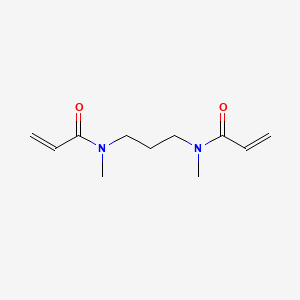
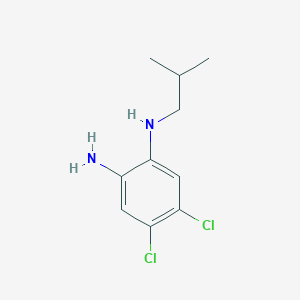
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
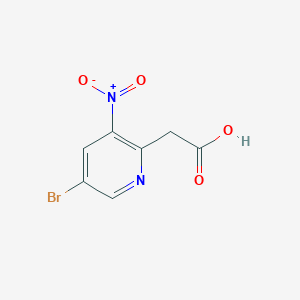
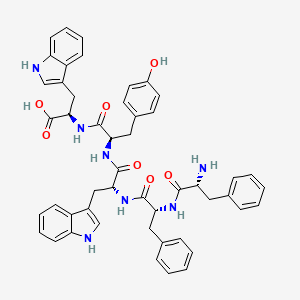
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
